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HCFC-123 was developed as a replacement for chlorofluorocarbons (CFCs) in refrigeration and air conditioning systems due to its non-flammability and lower ozone depletion potential compared to CFCs. However, HCFCs like HCFC-123 still contribute to ozone depletion, and their use is being phased out under the Montreal Protocol [Environmental Protection Agency, ].
Research has explored the use of HCFC-123 as a fire suppressant due to its ability to extinguish flames by interfering with the chemical reactions that sustain them. However, concerns regarding its potential toxicity and environmental impact have limited its widespread adoption in this area [National Institute of Standards and Technology, ].
HCFC-123 has been used as a blowing agent in the production of certain types of foam due to its ability to expand and create voids within the material. However, similar to its use as a refrigerant, its environmental impact has led to the development and adoption of alternative blowing agents [INCHEM, ].
2,2-Dichloro-1,1,1-trifluoroethane, also known as HCFC-123, is a synthetic compound primarily used as a refrigerant. It is a colorless, non-flammable gas with a nearly odorless characteristic. The chemical formula for 2,2-Dichloro-1,1,1-trifluoroethane is , and its molecular weight is approximately 152.93 g/mol. The compound has a low ozone depletion potential (ODP = 0.012) and a global warming potential (GWP = 76) .
HCFC-123 serves as an alternative to chlorofluorocarbon-11 in low-pressure refrigeration systems and is also utilized in fire extinguishing agents like Halotron I. Its production is regulated under the Montreal Protocol due to its environmental impact, and it is scheduled for phasedown in developed countries by 2020 .
HCFC-123's mechanism of action depends on the application.
2,2-Dichloro-1,1,1-trifluoroethane exhibits stability under normal conditions but can react under specific circumstances:
The reaction with tetrachloroethylene and hydrogen fluoride is significant for its synthesis:
The primary applications of 2,2-Dichloro-1,1,1-trifluoroethane include:
Research has indicated that interactions involving 2,2-Dichloro-1,1,1-trifluoroethane can lead to various chemical transformations:
Several compounds exhibit structural or functional similarities to 2,2-Dichloro-1,1,1-trifluoroethane. Here are some notable examples:
| Compound Name | CAS Number | Ozone Depletion Potential | Global Warming Potential |
|---|---|---|---|
| Chlorofluorocarbon-11 | 75-69-4 | 1.0 | 475 |
| Hydrochlorofluorocarbon-22 | 75-45-6 | 0.05 | 1810 |
| Hydrochlorofluorocarbon-123 | 306-83-2 | 0.012 | 76 |
| Hydrofluorocarbon-134a | 811-97-2 | 0 | 1430 |
The uniqueness of 2,2-Dichloro-1,1,1-trifluoroethane lies in its balanced properties that make it an effective refrigerant while being less harmful to the ozone layer compared to older compounds like chlorofluorocarbon-11. Its relatively low global warming potential also positions it favorably among alternatives within the same class of chemicals .
2,2-Dichloro-1,1,1-trifluoroethane, also known by its systematic name 2,2-dichloro-1,1,1-trifluoroethane, is a halogenated ethane derivative with the molecular formula C2HCl2F3 [1] [10]. The compound consists of a two-carbon backbone with three fluorine atoms attached to one carbon (C-1) and two chlorine atoms attached to the other carbon (C-2), along with one hydrogen atom [6]. The structural formula can be represented as CHCl2CF3, indicating the distribution of halogen atoms on the carbon skeleton [2].
The molecular structure of 2,2-dichloro-1,1,1-trifluoroethane exhibits specific bond lengths and angles characteristic of halogenated hydrocarbons [3]. The carbon-fluorine (C-F) bond lengths in this compound typically range from 1.33 to 1.35 Å, which are slightly shorter than typical C-F bonds due to the electron-withdrawing effects of multiple halogen substituents [12]. The carbon-chlorine (C-Cl) bond lengths measure approximately 1.76 to 1.78 Å, slightly longer than those found in simple chloroalkanes due to electronic interactions with adjacent halogen atoms [3] [12].
The carbon-carbon (C-C) bond in 2,2-dichloro-1,1,1-trifluoroethane has a standard sp³-sp³ single bond length of 1.52 to 1.54 Å, while the carbon-hydrogen (C-H) bond length falls within the typical range of 1.09 to 1.10 Å for sp³ hybridized carbons [12]. The bond angles in this molecule reflect the tetrahedral arrangement around each carbon atom, with some deviations due to the electronegativity and size differences of the substituents [3].
The F-C-F bond angles are approximately 108-109°, close to the ideal tetrahedral angle, while the Cl-C-Cl bond angles are slightly larger at 110-112° due to the steric effects of the larger chlorine atoms [12]. The F-C-C and Cl-C-C bond angles range from 109-111° and 108-110° respectively, influenced by the electronegativity of fluorine and the size of chlorine atoms [12]. The H-C-Cl bond angle is typically between 107-109°, slightly compressed due to the influence of neighboring electronegative atoms [12].
The electronic structure of 2,2-dichloro-1,1,1-trifluoroethane is characterized by the distribution of electron density influenced by the electronegative halogen atoms [11]. The fluorine atoms, being highly electronegative, withdraw electron density from the carbon atom to which they are attached, creating a partial positive charge on the carbon and partial negative charges on the fluorine atoms [13]. Similarly, the chlorine atoms, though less electronegative than fluorine, also create an electron-withdrawing effect on their attached carbon [11].
The presence of multiple halogen atoms leads to a complex electronic distribution within the molecule [13]. The trifluoromethyl group (CF3) exhibits a strong electron-withdrawing effect, influencing the electron density at the adjacent carbon atom [11]. This electronic distribution affects the reactivity and physical properties of the compound, including its dipole moment and intermolecular interactions [13].
The electronic structure can be visualized through electron density maps, which show higher electron density around the halogen atoms, particularly fluorine, and lower electron density around the carbon atoms and hydrogen atom [11] [13]. This uneven distribution of electron density contributes to the overall polarity of the molecule and influences its behavior in various chemical and physical processes [13].
Molecular orbital theory provides valuable insights into the bonding characteristics and electronic properties of 2,2-dichloro-1,1,1-trifluoroethane [11] [13]. According to this theory, the atomic orbitals of carbon, hydrogen, chlorine, and fluorine combine to form molecular orbitals that extend over the entire molecule [11]. The formation of these molecular orbitals follows the principles of linear combinations of atomic orbitals (LCAO) [11].
In 2,2-dichloro-1,1,1-trifluoroethane, the carbon atoms utilize sp³ hybridized orbitals to form sigma bonds with hydrogen, chlorine, and fluorine atoms, as well as with each other [13]. The halogen atoms contribute their p orbitals to form these bonds, resulting in a complex set of bonding and antibonding molecular orbitals [11]. The energy levels of these molecular orbitals determine the stability and reactivity of the compound [13].
The molecular orbital theory also explains the strength of the carbon-halogen bonds in this compound [11]. The strong carbon-fluorine bonds result from effective overlap between carbon sp³ orbitals and fluorine p orbitals, enhanced by the high electronegativity of fluorine [13]. The carbon-chlorine bonds, while strong, are not as strong as carbon-fluorine bonds due to the lower electronegativity of chlorine and less effective orbital overlap [11] [13].
The application of molecular orbital theory to 2,2-dichloro-1,1,1-trifluoroethane helps in understanding its spectroscopic properties, such as infrared and nuclear magnetic resonance spectra, as well as its chemical reactivity and stability [11] [13]. The theory provides a framework for predicting and interpreting the behavior of this compound in various chemical environments and reactions [13].
2,2-Dichloro-1,1,1-trifluoroethane is a clear, colorless liquid with a slight ethereal odor at room temperature [9] [31]. Its physical properties are influenced by its molecular structure and the presence of halogen atoms, which contribute to its unique characteristics and applications [2] [6].
The thermodynamic properties of 2,2-dichloro-1,1,1-trifluoroethane are essential for understanding its behavior under various conditions [5] [24]. The compound has a heat of vaporization of approximately 27.85 kJ/mol at its boiling point, which is relatively low compared to non-halogenated hydrocarbons of similar molecular weight [24]. The heat of formation in the gas phase is approximately -738.8 kJ/mol, indicating the stability of the molecule relative to its constituent elements in their standard states [24].
The entropy of 2,2-dichloro-1,1,1-trifluoroethane at 25°C in the gas phase is approximately 332.6 J/(mol·K), while the heat capacity (Cp) at the same temperature is about 95.1 J/(mol·K) for the gas phase and 156.3 J/(mol·K) for the liquid phase [24]. The Gibbs free energy of formation at 25°C is approximately -661.5 kJ/mol, further confirming the thermodynamic stability of the compound [24].
These thermodynamic properties are crucial for predicting the behavior of 2,2-dichloro-1,1,1-trifluoroethane in various applications and processes, including its use as a refrigerant and in other industrial applications [2] [5]. The data also provide insights into the energy changes associated with phase transitions and chemical reactions involving this compound [24].
Spectroscopic methods provide valuable information about the molecular structure and properties of 2,2-dichloro-1,1,1-trifluoroethane [9] [14]. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to various vibrational modes in the molecule [9]. The C-F stretching vibrations appear in the range of 1000-1250 cm⁻¹, while the C-Cl stretching vibrations are observed at 600-800 cm⁻¹ [9]. The C-H stretching vibration is typically found around 3000 cm⁻¹, and the C-C stretching vibration appears near 1200 cm⁻¹ [9] [14].
Nuclear magnetic resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen and carbon atoms in the molecule [14] [35]. The ¹H NMR spectrum of 2,2-dichloro-1,1,1-trifluoroethane shows a single peak at approximately 5.9 ppm, corresponding to the single hydrogen atom attached to the carbon bearing the two chlorine atoms [35]. The ¹³C NMR spectrum exhibits signals at around 120 ppm for the CF₃ carbon and approximately 65 ppm for the CHCl₂ carbon [35].
Mass spectrometry of 2,2-dichloro-1,1,1-trifluoroethane shows a molecular ion peak (M⁺) at m/z 152, though typically with low intensity due to the fragility of the molecular ion [14]. The base peak often appears at m/z 69, corresponding to the CF₃⁺ fragment, while another significant fragment at m/z 83 represents the CCl₂⁺ ion [14]. These spectroscopic characteristics are valuable for the identification and structural confirmation of 2,2-dichloro-1,1,1-trifluoroethane [9] [14] [35].
The solubility and partition behavior of 2,2-dichloro-1,1,1-trifluoroethane are important properties that influence its environmental fate and applications [6] [9]. The compound has limited solubility in water, approximately 2.1 g/L at 25°C, which is relatively low but higher than many other halogenated hydrocarbons [6] [9]. This limited water solubility affects its distribution in aquatic environments and its potential for groundwater contamination [9].
The partition coefficient (log Pow) of 2,2-dichloro-1,1,1-trifluoroethane ranges from 2.17 to 2.9, indicating a moderate tendency to partition into organic phases rather than aqueous phases [6] [18]. This property is significant for understanding the compound's behavior in biological systems and environmental compartments [18]. The partition coefficient influences the bioaccumulation potential and the distribution of the compound between different environmental media [6] [9].
In environmental distribution studies, 2,2-dichloro-1,1,1-trifluoroethane has been shown to partition primarily between air and water, with approximately 47.2% in air and 50.4% in water at equilibrium under certain modeling conditions [28]. The remaining small percentages distribute into soil (2.064%) and sediment (0.323%) [28]. This distribution pattern reflects the compound's moderate volatility and limited water solubility [6] [28].
The vapor pressure of 2,2-dichloro-1,1,1-trifluoroethane is 93.456 kPa at 25.62°C (670 mm Hg at 25°C), indicating its high volatility at ambient temperatures [6] [10]. This property is important for its applications as a refrigerant and in other industrial processes [2]. The vapor pressure increases rapidly with temperature, following a relationship that can be described by various empirical equations [7].
The critical properties of 2,2-dichloro-1,1,1-trifluoroethane are essential for understanding its behavior at extreme conditions [2] [5]. The critical temperature is 183.68°C (362.63°F or 456.83 K), above which the compound cannot be liquefied regardless of the pressure applied [2] [5]. The critical pressure is 3668 kPa (532.0 psia), representing the minimum pressure required to liquefy the compound at its critical temperature [2] [5].
The critical volume of 2,2-dichloro-1,1,1-trifluoroethane is 1.82 × 10⁻³ m³/kg (0.0291 ft³/lb), and its critical density is 550.0 kg/m³ (34.34 lb/ft³) [2] [5]. These critical properties are fundamental for developing equations of state and thermodynamic models that describe the behavior of the compound over a wide range of conditions [5] [24]. They also play a crucial role in the design and operation of systems that utilize 2,2-dichloro-1,1,1-trifluoroethane, such as refrigeration and air-conditioning systems [2] [5].
The viscosity and transport properties of 2,2-dichloro-1,1,1-trifluoroethane are important for understanding its flow behavior and heat transfer characteristics in various applications [15] [36]. The liquid viscosity of the compound at 25°C is approximately 0.45 centipoise, which is relatively low compared to water (approximately 1.0 centipoise at the same temperature) [9] [36]. This low viscosity facilitates the flow of the liquid in refrigeration systems and other applications [15].
The thermal conductivity of 2,2-dichloro-1,1,1-trifluoroethane has been extensively studied and correlated with temperature and density [15]. The correlation for thermal conductivity is valid at temperatures from 253 to 373 K, pressures up to 30 MPa, and densities up to 1623 kg·m⁻³ [15]. Similarly, the viscosity correlation is valid at temperatures from 253 to 423 K, pressures up to 20 MPa, and densities up to 1608 kg·m⁻³ [15].
Transport properties, including viscosity and thermal conductivity, are crucial for the design and optimization of systems that use 2,2-dichloro-1,1,1-trifluoroethane [15] [36]. These properties influence the efficiency of heat transfer and the energy requirements for pumping the fluid through pipes and heat exchangers [15]. The transport properties of 2,2-dichloro-1,1,1-trifluoroethane have been measured using various experimental techniques and have been correlated using theoretical models to provide accurate predictions over a wide range of conditions [15] [36].
2,2-Dichloro-1,1,1-trifluoroethane is one of several isomeric forms of dichlorotrifluoroethane, each with distinct structural arrangements of the chlorine and fluorine atoms on the two-carbon backbone [4] [32]. These isomers differ in their physical and chemical properties due to the different spatial arrangements of the halogen atoms [4] [32].
1,2-Dichloro-1,1,2-trifluoroethane, designated as HCFC-123a, is an isomer of 2,2-dichloro-1,1,1-trifluoroethane with the molecular formula CHClFCClF2 [4] [32]. In this isomer, the chlorine atoms are distributed one on each carbon atom, rather than both being on the same carbon as in 2,2-dichloro-1,1,1-trifluoroethane [4]. The CAS number for this isomer is 354-23-4 [4].
The structural difference in HCFC-123a results in distinct physical and chemical properties compared to 2,2-dichloro-1,1,1-trifluoroethane [4] [32]. The distribution of halogen atoms affects the electronic structure, dipole moment, and intermolecular forces, leading to differences in boiling point, solubility, and other properties [4]. The presence of chlorine atoms on different carbon atoms also influences the reactivity and stability of the compound [32].
HCFC-123a has been studied for its potential as an alternative refrigerant and for other applications similar to those of 2,2-dichloro-1,1,1-trifluoroethane [4]. However, the specific arrangement of halogen atoms in HCFC-123a results in different environmental impact profiles, including ozone depletion potential and global warming potential [4] [32].
1,1-Dichloro-1,2,2-trifluoroethane, designated as HCFC-123b, is another isomer of dichlorotrifluoroethane with the molecular formula CCl2FCF2H [4]. In this isomer, both chlorine atoms are attached to the C-1 carbon, while the fluorine atoms are distributed between both carbon atoms [4]. The CAS number for HCFC-123b is 812-04-4 [4].
The structural arrangement in HCFC-123b leads to unique physical and chemical properties that distinguish it from both 2,2-dichloro-1,1,1-trifluoroethane and HCFC-123a [4] [32]. The distribution of halogen atoms affects the molecular symmetry, dipole moment, and intermolecular interactions, resulting in different thermodynamic and spectroscopic properties [4].
Like the other isomers, HCFC-123b has been investigated for various applications, particularly as a potential alternative to ozone-depleting substances [4] [32]. The specific arrangement of halogen atoms in this isomer influences its environmental impact, including its atmospheric lifetime and contribution to ozone depletion and global warming [4].
The stereochemistry of dichlorotrifluoroethane isomers adds another dimension to their structural diversity [1] [32]. For isomers with a stereocenter, such as 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), stereoisomers can exist [1] [32]. These stereoisomers have the same connectivity of atoms but differ in the three-dimensional arrangement of the groups around the stereocenter [32].
In the case of 1,2-dichloro-1,1,2-trifluoroethane, the carbon atom bearing one chlorine, one fluorine, and one hydrogen atom is a stereocenter, potentially leading to (R) and (S) enantiomers [1] [32]. These enantiomers are mirror images of each other and have identical physical properties except for their interaction with polarized light and with other chiral molecules [32].
The stereochemistry of these compounds can influence their interactions with biological systems and their effectiveness in specific applications [32]. The presence of a stereocenter also affects the spectroscopic properties of the compound, particularly in techniques sensitive to three-dimensional structure, such as circular dichroism spectroscopy [1] [32].
2,2-Dichloro-1,1,1-trifluoroethane belongs to a broader family of halogenated hydrocarbons, including chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) [19] [21]. Comparing this compound with related halogenated compounds provides insights into the relationships between molecular structure and properties [19] [21].
CFC-11 (trichlorofluoromethane, CCl3F) and CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane, C2Cl3F3) are two chlorofluorocarbons that have been widely used before concerns about their environmental impact led to their phase-out [19] [21]. Comparing 2,2-dichloro-1,1,1-trifluoroethane with these compounds reveals important structural and property differences [19] [21].
2,2-Dichloro-1,1,1-trifluoroethane (molecular weight 152.93 g/mol) has a boiling point of 27.85°C, which is higher than that of CFC-11 (23.8°C, molecular weight 137.37 g/mol) but lower than that of CFC-113 (47.6°C, molecular weight 187.38 g/mol) [19] [21]. This trend reflects the influence of molecular weight and halogen content on the boiling point [19].
A significant difference between these compounds lies in their environmental impact [19] [21]. 2,2-Dichloro-1,1,1-trifluoroethane has an ozone depletion potential of 0.02 (relative to CFC-11, which is assigned a value of 1.0), while CFC-113 has an ozone depletion potential of 0.8 [19] [21]. Similarly, the global warming potential of 2,2-dichloro-1,1,1-trifluoroethane (77) is much lower than that of CFC-11 (4750) and CFC-113 (6130) [19] [21].
The atmospheric lifetime of 2,2-dichloro-1,1,1-trifluoroethane is approximately 1.3 years, significantly shorter than the 45 years for CFC-11 and 85 years for CFC-113 [19] [21]. This shorter atmospheric lifetime is due to the presence of a hydrogen atom in 2,2-dichloro-1,1,1-trifluoroethane, which makes it susceptible to degradation by hydroxyl radicals in the troposphere [19] [21].
HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane, CHClFCF3) and HFC-125 (pentafluoroethane, CHF2CF3) are related compounds that differ from 2,2-dichloro-1,1,1-trifluoroethane in their halogen content and distribution [23] [26]. These structural differences lead to variations in physical, chemical, and environmental properties [23] [26].
HCFC-124 has one chlorine atom and four fluorine atoms, compared to the two chlorine atoms and three fluorine atoms in 2,2-dichloro-1,1,1-trifluoroethane [23]. This difference in halogen content and distribution results in a lower boiling point for HCFC-124 (-12.0°C) compared to 2,2-dichloro-1,1,1-trifluoroethane (27.85°C) [23]. The molecular weight of HCFC-124 (136.48 g/mol) is also lower than that of 2,2-dichloro-1,1,1-trifluoroethane (152.93 g/mol) [23].
HFC-125 contains no chlorine atoms, having five fluorine atoms instead [23] [26]. This absence of chlorine results in zero ozone depletion potential, compared to the 0.02 value for 2,2-dichloro-1,1,1-trifluoroethane [23]. However, HFC-125 has a higher global warming potential (3500) than 2,2-dichloro-1,1,1-trifluoroethane (77) and a longer atmospheric lifetime (29 years versus 1.3 years) [23] [26].
The structural relationships between these compounds illustrate how small changes in the number and arrangement of halogen atoms can significantly affect properties such as boiling point, environmental impact, and atmospheric lifetime [23] [26]. These relationships are important for understanding the trade-offs involved in selecting alternative refrigerants and other industrial chemicals [23].
Understanding the phase behavior of 2,2-dichloro-1,1,1-trifluoroethane and developing accurate thermodynamic models are essential for predicting its behavior under various conditions and optimizing its applications [24] [30]. Several approaches have been used to model the thermodynamic properties and phase behavior of this compound [24] [30].
Various equation of state models have been developed to describe the thermodynamic behavior of 2,2-dichloro-1,1,1-trifluoroethane over a wide range of conditions [24] [30]. The Modified Benedict-Webb-Rubin (MBWR) equation of state is one of the most widely used models for this compound, providing high accuracy for both liquid and vapor phases [24] [30]. This equation includes 32 adjustable parameters and is valid for temperatures from 166 to 500 K and pressures up to 40 MPa [24] [30].
Cubic equations of state, while less accurate than the MBWR equation, offer computational efficiency for engineering calculations at moderate pressures and temperatures [24] [30]. These various models provide options for different applications, balancing accuracy and computational complexity based on the specific requirements of the application [24] [30].
Phase diagrams for 2,2-dichloro-1,1,1-trifluoroethane illustrate the relationships between temperature, pressure, and phase state (solid, liquid, or gas) [16] [24]. These diagrams are essential for understanding the behavior of the compound under various conditions and for designing processes that involve phase changes [16] [24].
The critical point of 2,2-dichloro-1,1,1-trifluoroethane, characterized by a critical temperature of 183.68°C, a critical pressure of 3668 kPa, and a critical density of 550.0 kg/m³, represents the conditions above which the distinction between liquid and gas phases disappears [2] [5]. Near this critical point, the compound exhibits unique behavior, including enhanced compressibility, increased heat capacity, and critical opalescence [16] [24].
Studies of the phase behavior of 2,2-dichloro-1,1,1-trifluoroethane have included measurements of PVT (pressure-volume-temperature) properties, vapor pressures, and critical parameters using various experimental techniques [7] [24]. These measurements have provided data for developing and validating thermodynamic models and equations of state [7] [24].
The commercial production of 2,2-dichloro-1,1,1-trifluoroethane relies on several well-established synthetic pathways, each offering distinct advantages in terms of feedstock availability, process economics, and product selectivity [1] [2]. The industrial synthesis routes have evolved significantly since the compound's initial development, with continuous improvements in catalyst design and process optimization driving enhanced efficiency and reduced environmental impact.
The hydrofluorination of tetrachloroethylene represents the most widely adopted industrial route for 2,2-dichloro-1,1,1-trifluoroethane production [1] [2]. This process involves the direct reaction of tetrachloroethylene with anhydrous hydrogen fluoride in the presence of suitable catalysts, typically operating at temperatures between 250-350°C. The reaction proceeds according to the stoichiometric equation:
$$ \mathrm{Cl2C=CCl2 + 3\ HF \longrightarrow Cl2CH-CF3 + 2\ HCl} $$
The process demonstrates high atom economy and provides excellent conversion rates when optimized reaction conditions are maintained [1]. Industrial implementations typically employ fixed-bed reactor configurations with chromium-based or aluminum fluoride catalysts to achieve selectivities exceeding 85% towards the desired product. The exothermic nature of the reaction necessitates careful temperature control to prevent catalyst deactivation and minimize unwanted side reactions [2].
Process optimization studies have revealed that hydrogen fluoride to tetrachloroethylene molar ratios between 4:1 and 7:1 provide optimal conversion while minimizing hydrogen fluoride consumption [3]. Contact times ranging from 5-15 seconds at temperatures of 280-320°C have been identified as optimal for maximizing 2,2-dichloro-1,1,1-trifluoroethane yield while suppressing formation of over-fluorinated products [4].
The hydro-dechlorination route utilizes 1,1,1-trichloro-2,2,2-trifluoroethane as the starting material, representing an alternative pathway that has gained industrial significance [5] [6]. This process involves the selective reduction of one chlorine atom through treatment with hydrogen in the presence of Group VIII transition metal catalysts at elevated temperatures typically ranging from 300-400°C.
The reaction mechanism proceeds through the formation of surface hydride species that facilitate selective chlorine removal while preserving the trifluoromethyl group integrity [6]. Rhodium, palladium, and platinum-based catalysts have demonstrated exceptional selectivity for this transformation, with reported conversions exceeding 90% and selectivities towards 2,2-dichloro-1,1,1-trifluoroethane surpassing 95% [5].
Industrial implementations of this route benefit from the high selectivity achievable and the relatively mild reaction conditions compared to direct fluorination processes. The process generates hydrogen chloride as the primary byproduct, which can be readily separated and potentially utilized in other chemical processes or converted to hydrochloric acid [6].
The hexachloroethane-based synthesis pathway represents a more specialized route that involves the controlled fluorination of hexachloroethane using hydrogen fluoride under specific reaction conditions [7]. This process operates at elevated temperatures of 350-450°C and requires careful control of fluorination extent to achieve selective formation of 2,2-dichloro-1,1,1-trifluoroethane.
The reaction proceeds through multiple intermediate stages, with the initial formation of partially fluorinated intermediates that subsequently undergo additional fluorination to yield the target product. Process development has focused on optimizing catalyst compositions and reaction conditions to maximize selectivity towards the desired trichloromonofluoroethane isomer while minimizing formation of other fluorinated products [7].
This synthetic route offers advantages in terms of raw material costs, as hexachloroethane is readily available from various industrial sources. However, the process complexity and energy requirements associated with the high-temperature operation have limited its widespread adoption compared to the tetrachloroethylene hydrofluorination route.
Industrial production of 2,2-dichloro-1,1,1-trifluoroethane involves several critical process engineering considerations that significantly impact product quality, process economics, and operational safety [8] [9] [10] [11]. Reactor design represents a fundamental consideration, with fixed-bed, fluidized-bed, and microreactor configurations each offering distinct advantages depending on production scale and specific process requirements.
Heat management constitutes a critical aspect due to the highly exothermic nature of hydrofluorination reactions [1] [2] [12]. Effective heat removal systems must be implemented to maintain optimal reaction temperatures and prevent catalyst deactivation. Industrial processes typically employ multi-tubular reactor designs with efficient heat exchange capabilities to manage the substantial heat generation.
Material selection for construction requires careful consideration of hydrogen fluoride compatibility and resistance to corrosive environments [13] [14] [15]. Hastelloy, Inconel, and specialized fluorinated polymers represent the primary materials of construction for process equipment exposed to hydrogen fluoride and reaction products. Regular corrosion monitoring and appropriate corrosion allowances are essential for maintaining equipment integrity and operational safety.
Pressure control systems must accommodate the vapor pressure characteristics of reactants and products while maintaining safe operating conditions [3] [14]. Most industrial processes operate at atmospheric to moderate pressures, typically not exceeding 5 bar, to minimize equipment costs while maintaining adequate reaction rates.
Conventional catalytic systems for 2,2-dichloro-1,1,1-trifluoroethane production have historically relied on metal fluoride and metal oxide formulations that demonstrate adequate activity and selectivity under industrial operating conditions [16] [17] [18] [19]. Chromium oxide-based catalysts represent the most extensively studied conventional system, typically consisting of chromium sesquioxide supported on aluminum oxide or aluminum fluoride carriers.
These conventional catalysts operate through Lewis acid mechanisms, wherein the metal centers provide coordination sites for hydrogen fluoride activation while simultaneously activating the carbon-chlorine bonds of the substrate molecules [16]. The catalytic activity depends critically on the oxidation state of the chromium species, with trivalent chromium demonstrating optimal performance for hydrofluorination reactions.
Catalyst preparation typically involves impregnation of aluminum oxide supports with chromium nitrate or chromium chloride solutions, followed by calcination at temperatures between 400-600°C to achieve the desired chromium oxide phase [19]. Subsequent fluorination treatment with anhydrous hydrogen fluoride at elevated temperatures converts surface oxide species to the active fluoride forms necessary for catalytic activity.
Performance characteristics of conventional chromium-based catalysts include moderate to high conversion rates, typically achieving 70-85% tetrachloroethylene conversion at optimized conditions [16] [18]. Selectivity towards 2,2-dichloro-1,1,1-trifluoroethane generally ranges from 80-90%, with the primary side products being over-fluorinated species and isomeric compounds.
Advanced catalytic materials development has focused on enhancing activity, selectivity, and stability compared to conventional catalyst formulations [20] [21] [22]. These developments include the incorporation of promoter elements, optimization of support structures, and implementation of novel preparation methods to achieve superior catalytic performance.
Promoted aluminum fluoride catalysts represent a significant advancement in catalytic technology for 2,2-dichloro-1,1,1-trifluoroethane production [20] [21]. These systems incorporate small quantities of transition metals such as chromium, cobalt, or nickel into aluminum fluoride matrices to enhance catalytic activity while maintaining high selectivity. The promoter elements function by modifying the electronic properties of the aluminum fluoride surface, creating more active sites for hydrogen fluoride activation and substrate binding.
Preparation of advanced catalytic materials typically involves sophisticated techniques such as sol-gel synthesis, co-precipitation, or controlled hydrolysis methods to achieve optimal metal dispersion and surface properties [21]. These preparation methods enable precise control over catalyst composition, surface area, and pore structure, resulting in enhanced catalytic performance compared to conventional impregnation techniques.
Performance evaluations of advanced catalytic materials have demonstrated significant improvements in both activity and selectivity metrics [20] [21] [22]. Conversion rates exceeding 90% and selectivities surpassing 95% towards 2,2-dichloro-1,1,1-trifluoroethane have been achieved under optimized conditions, representing substantial improvements over conventional catalyst systems.
Zinc-based catalyst systems have emerged as promising alternatives for 2,2-dichloro-1,1,1-trifluoroethane production, offering unique advantages in terms of activity, selectivity, and operational stability [23] [19] [24] [25]. These systems typically consist of zinc fluoride or zinc oxide species supported on aluminum fluoride or aluminum oxide carriers, with zinc loadings optimized to achieve maximum catalytic performance.
The catalytic mechanism of zinc-based systems involves the formation of zinc-fluoride surface species that demonstrate exceptional activity for hydrogen fluoride activation and subsequent fluorination reactions [19]. Zinc centers provide optimal electronic properties for activating both hydrogen fluoride and substrate molecules, resulting in enhanced reaction rates compared to conventional catalyst formulations.
Catalyst preparation methods for zinc-based systems involve impregnation of appropriate zinc precursors onto aluminum fluoride supports, followed by calcination and fluorination treatments to generate the active catalyst phase [23] [25]. Zinc loadings typically range from 1-5% by weight, with optimal performance achieved at intermediate loading levels that maximize dispersion while avoiding excessive zinc agglomeration.
Performance characteristics of zinc-based catalysts include enhanced conversion rates, often exceeding those achieved with conventional chromium-based systems [24]. Selectivity towards 2,2-dichloro-1,1,1-trifluoroethane typically ranges from 85-95%, with reduced formation of undesired side products compared to other catalytic systems. The enhanced activity of zinc-based catalysts enables operation at lower temperatures, potentially reducing energy consumption and improving process economics.
Mixed aluminum fluoride catalysts represent sophisticated catalytic systems that incorporate multiple metal components within aluminum fluoride matrices to achieve synergistic effects and enhanced performance [20] [21] [22]. These systems typically combine aluminum fluoride with various promoter metals such as chromium, zinc, magnesium, or rare earth elements to optimize catalytic properties for specific reaction conditions.
The development of mixed aluminum fluoride catalysts has been driven by the need to overcome limitations of single-component systems, particularly in terms of activity, selectivity, and stability under industrial operating conditions [21]. The incorporation of multiple metal components enables fine-tuning of catalytic properties through careful selection of metal combinations and their relative concentrations.
Catalyst synthesis for mixed aluminum fluoride systems involves sophisticated preparation methods such as co-precipitation, sol-gel synthesis, or sequential impregnation techniques to achieve optimal metal distribution and interaction [20] [22]. These preparation methods enable precise control over the formation of mixed metal fluoride phases that demonstrate enhanced catalytic properties compared to simple physical mixtures.
Performance evaluations of mixed aluminum fluoride catalysts have demonstrated superior activity and selectivity compared to single-component systems [21] [22]. The synergistic effects arising from metal-metal interactions result in enhanced hydrogen fluoride activation and improved substrate conversion rates. Selectivity towards 2,2-dichloro-1,1,1-trifluoroethane often exceeds 90%, with reduced formation of undesired byproducts and improved catalyst stability under reaction conditions.
Comprehensive characterization of catalytic systems for 2,2-dichloro-1,1,1-trifluoroethane production requires the application of multiple analytical techniques to understand structure-activity relationships and optimize catalytic performance [19] [21] [22]. X-ray diffraction analysis provides essential information regarding crystal structure and phase composition, enabling identification of active catalyst phases and monitoring of structural changes during reaction conditions.
BET surface area analysis constitutes a fundamental characterization technique for evaluating catalyst surface properties and their evolution during catalytic operation [12] [19] [22]. Surface area measurements provide insights into catalyst sintering, pore structure development, and the effects of reaction conditions on catalyst morphology. These measurements are essential for understanding catalyst deactivation mechanisms and optimizing catalyst formulations for enhanced stability.
X-ray photoelectron spectroscopy enables detailed analysis of surface composition and oxidation states of catalytic species [19] [21]. This technique provides critical information regarding the degree of fluorination, metal oxidation states, and surface interactions that determine catalytic activity and selectivity. XPS analysis is particularly valuable for understanding the effects of fluorination treatments on catalyst surface properties.
Temperature-programmed desorption techniques provide insights into acid-base properties and fluoride binding characteristics of catalytic surfaces [21] [22]. These measurements enable evaluation of active site strength, fluoride mobility, and the effects of reaction conditions on catalyst surface properties. TPD analysis is essential for optimizing fluorination treatments and understanding catalyst activation mechanisms.
Nuclear magnetic resonance spectroscopy, particularly 19F NMR and 27Al NMR, provides detailed information regarding the local environment of fluoride and aluminum species in catalytic systems [21] [22]. These techniques enable identification of different aluminum fluoride phases, assessment of fluoride coordination environments, and monitoring of structural changes during catalyst operation.
The co-production of 2,2-dichloro-1,1,1-trifluoroethane with 1-chloro-1,2,2,2-tetrafluoroethane and pentafluoroethane represents an important industrial strategy for maximizing feedstock utilization and improving process economics [26] [25] [27]. Process optimization for co-production systems requires careful balance of reaction conditions to achieve desired product distributions while maintaining high overall selectivity towards valuable fluorinated compounds.
Temperature optimization constitutes a critical aspect of co-production strategies, as different products exhibit varying thermodynamic and kinetic preferences at different temperature ranges [26]. Lower temperatures typically favor formation of less fluorinated products such as 2,2-dichloro-1,1,1-trifluoroethane, while higher temperatures promote formation of more highly fluorinated compounds like pentafluoroethane. Optimal temperature profiles often involve staged reaction systems with different temperature zones to achieve desired product distributions.
Catalyst composition optimization enables selective control over product formation through manipulation of active site properties and fluorination capabilities [25]. Different catalyst formulations demonstrate varying selectivities towards specific fluorinated products, enabling process designers to tailor catalyst systems for desired co-production ratios. Mixed catalyst systems often provide enhanced flexibility for achieving optimal product distributions.
Residence time optimization involves careful control of contact time between reactants and catalytic surfaces to achieve desired conversion levels and product selectivities [27]. Shorter residence times typically favor formation of partially fluorinated products, while extended contact times promote complete fluorination to highly fluorinated compounds. Multi-stage reactor configurations enable independent optimization of residence times for different reaction zones.
Selective synthesis approaches for co-production systems focus on developing reaction strategies that enable independent control over the formation of different fluorinated products [12] [26] [25]. These approaches typically involve sophisticated catalyst design, reactor configuration optimization, and process control strategies to achieve desired product selectivities while maintaining high overall conversion rates.
Sequential reaction strategies represent one approach for achieving selective co-production, involving staged reactor systems where different products are formed in separate reaction zones under optimized conditions [26]. This approach enables independent optimization of reaction conditions for each product while minimizing competitive reactions that reduce selectivity.
Catalyst segregation strategies involve the use of different catalyst formulations in separate reactor zones to achieve selective formation of specific products [25]. Each catalyst zone is optimized for formation of a particular fluorinated compound, with overall product distribution controlled through manipulation of reactant flow rates and residence times in different zones.
Reactive separation approaches integrate reaction and separation processes to enable selective removal of products as they are formed, preventing over-reaction and improving selectivity [27]. These approaches often involve reactive distillation or membrane separation technologies that enable continuous product removal during the reaction process.
Feedstock composition control represents another strategy for achieving selective co-production, involving careful manipulation of reactant ratios and concentrations to favor formation of desired products [26] [25]. This approach often involves the use of multiple feedstock streams with different compositions to achieve optimal overall product distributions.
Reaction engineering parameters for co-production systems require careful optimization to achieve desired product distributions while maintaining acceptable conversion rates and energy efficiency [25] [27]. Reactor design considerations include selection of appropriate reactor configurations, heat transfer systems, and mixing characteristics to achieve optimal reaction performance.
Heat transfer optimization constitutes a critical engineering parameter due to the highly exothermic nature of fluorination reactions and the different temperature requirements for formation of various products [12]. Effective heat management systems must be implemented to maintain optimal temperature profiles throughout the reactor system while preventing hot spots that could lead to catalyst deactivation or undesired side reactions.
Mass transfer optimization involves ensuring adequate contact between gaseous reactants and catalytic surfaces while minimizing diffusion limitations that could reduce reaction rates or selectivity [25]. Proper reactor design and operating conditions must be maintained to achieve optimal mass transfer characteristics for all reactant and product species.
Pressure optimization affects both thermodynamic equilibrium positions and reaction kinetics for different fluorination reactions [27]. Optimal pressure conditions must be selected to favor formation of desired products while maintaining acceptable reaction rates and minimizing equipment costs associated with high-pressure operation.
Flow pattern optimization involves selection of appropriate reactor configurations and operating conditions to achieve desired mixing characteristics and residence time distributions [25]. Plug flow behavior is typically preferred for selective reactions, while backmixing can be beneficial for reactions requiring high conversion rates.
Industrial production of 2,2-dichloro-1,1,1-trifluoroethane typically results in the formation of various impurities that must be carefully monitored and controlled to meet stringent product specifications [28] [29] [30]. The most significant impurities include structural isomers, over-fluorinated products, under-fluorinated intermediates, and trace contaminants arising from side reactions or catalyst decomposition.
Structural isomers represent the most prevalent impurity class, with 1,2-dichloro-1,1,2-trifluoroethane and 1,1-dichloro-1,2,2-trifluoroethane being the primary isomeric contaminants [29] [31]. These isomers typically arise from alternative reaction pathways during the fluorination process and must be maintained below 1% and 0.1% respectively to meet commercial specifications. Gas chromatographic analysis with flame ionization detection provides the primary analytical method for quantifying these isomeric impurities.
Olefinic impurities constitute another significant impurity class, arising from dehydrohalogenation reactions that can occur under certain process conditions [1] [7] [32]. These unsaturated compounds are particularly undesirable due to their potential reactivity and stability concerns. Specifications typically require olefinic impurities to be maintained below 10 parts per million, with analysis performed using gas chromatography with dual flame ionization detection to ensure adequate sensitivity.
Water content represents a critical quality parameter that affects product stability and performance in end-use applications [29] [33]. Moisture contamination can arise from inadequate drying of feedstock materials or atmospheric contamination during processing and storage. Karl Fischer titration provides the primary analytical method for water content determination, with specifications typically requiring water content below 10 parts per million.
Hydrogen chloride content must be carefully controlled as it can cause corrosion issues in applications and storage systems [29]. This impurity typically arises from incomplete separation during product purification or decomposition reactions during storage. Acid-base titration methods provide adequate analytical capability for monitoring hydrogen chloride content, which must typically be maintained below 0.1% by weight.
Purification of 2,2-dichloro-1,1,1-trifluoroethane typically involves sophisticated separation and purification technologies to achieve the high purity levels required for commercial applications [34] [32]. Fractional distillation represents the primary purification method, utilizing the differences in boiling points between 2,2-dichloro-1,1,1-trifluoroethane and various impurities to achieve effective separation.
Distillation system design requires careful consideration of vapor-liquid equilibrium relationships and the formation of potential azeotropes that could complicate separation [32]. Multi-column distillation systems are typically employed to achieve the required separation efficiency, with initial columns removing light and heavy impurities followed by high-efficiency columns for final purification.
Chemical purification methods may be employed to remove specific impurity classes that are difficult to separate by distillation alone [32]. Treatment with alkaline metal permanganate solutions has been demonstrated as an effective method for removing olefinic impurities through oxidation reactions. This treatment typically involves contacting crude product with aqueous potassium permanganate solutions at elevated temperatures followed by separation and distillation.
Selective adsorption techniques can be utilized for removal of trace impurities that have similar volatility to the desired product [34]. Molecular sieve materials and activated carbon adsorbents have been employed for removing water, hydrogen chloride, and other polar impurities that are difficult to separate by distillation methods.
Membrane separation technologies represent emerging purification methods that may offer advantages for specific separation challenges [32]. Polymeric membranes with selective permeability for different molecular species can potentially provide energy-efficient alternatives to distillation for certain purification applications.
Industrial quality standards for 2,2-dichloro-1,1,1-trifluoroethane are established by various international organizations and individual manufacturers to ensure product consistency and performance in end-use applications [28] [29] [30]. These standards typically specify minimum purity requirements, maximum allowable levels for specific impurities, and analytical methods for quality verification.
Purity specifications typically require 2,2-dichloro-1,1,1-trifluoroethane content exceeding 99.0% as determined by gas chromatographic analysis [28] [30]. This high purity requirement ensures adequate performance in applications while minimizing potential adverse effects from impurities. Gas chromatography with flame ionization detection provides the standard analytical method for purity determination.
Impurity limits are established for various contaminant classes based on their potential impact on product performance and safety [29] [31]. Isomeric impurities are typically limited to less than 1% total, with specific limits for individual isomers. Olefinic impurities are limited to less than 20 parts per million total, while water content must not exceed 10 parts per million.
Analytical method specifications ensure consistency and accuracy in quality testing across different facilities and organizations [29]. Standard test methods specify equipment requirements, analytical conditions, calibration procedures, and acceptance criteria for analytical results. These methods typically follow established protocols from organizations such as ASTM International or ISO.
Packaging and storage requirements are specified to maintain product quality during transportation and storage [33]. These requirements typically address container materials, filling procedures, storage conditions, and shelf life limitations to prevent contamination or degradation during the supply chain. Proper packaging materials must be compatible with the corrosive nature of the product and provide adequate protection against moisture contamination.
Irritant;Health Hazard